![molecular formula C20H20N2O4 B2389166 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-methylbenzamide CAS No. 905667-96-1](/img/structure/B2389166.png)
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-methylbenzamide
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Overview
Description
Scientific Research Applications
- Application : The synthesized compound has been investigated as an NLO material. It exhibits significant two-photon absorption, nonlinear refraction, and optical limiting properties. Its second harmonic generation (SHG) efficiency surpasses that of the well-known KDP crystal .
- Application : This molecule demonstrated antibacterial activity against Bacillus subtilis (60.04% bacterial biofilm growth inhibition) and Escherichia coli (60.04% inhibition). Its unique structure contributes to its effectiveness .
- Application : The compound’s structure makes it suitable for organic synthesis reactions, including dendrimer production. Additionally, it can act as a ligand for catalysts in asymmetrical reactions .
- Application : Researchers studied the thermal behavior of this compound using TGA/DTA analysis. Dielectric constant, dielectric loss, and AC conductivity were also investigated. These properties impact its usability in electronic devices .
- Application : Given its NLO properties, this compound could find use in frequency generators, such as harmonic generators or parametric amplifiers .
Nonlinear Optical (NLO) Materials
Antibacterial Activity
Organic Synthesis and Ligands
Thermal Behavior and Dielectric Properties
Frequency Conversion Devices
Biochemical Studies
Mechanism of Action
Target of Action
The primary targets of this compound are cholinesterase enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibition of these enzymes can lead to an increase in acetylcholine, which can have therapeutic effects in conditions like Alzheimer’s disease .
Mode of Action
The compound interacts with its targets (cholinesterase enzymes) by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The increased acetylcholine can then enhance cholinergic transmission in the nervous system .
Biochemical Pathways
The affected biochemical pathway is the cholinergic pathway in the nervous system. By inhibiting cholinesterase enzymes, the compound prevents the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, enhancing cholinergic transmission. The downstream effects can include improved cognitive function, particularly in conditions where cholinergic transmission is impaired, such as Alzheimer’s disease .
Result of Action
The molecular effect of the compound’s action is the inhibition of cholinesterase enzymes, leading to increased levels of acetylcholine . On a cellular level, this can enhance cholinergic transmission, potentially improving cognitive function in conditions like Alzheimer’s disease .
properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13-2-4-14(5-3-13)20(24)21-15-10-19(23)22(12-15)16-6-7-17-18(11-16)26-9-8-25-17/h2-7,11,15H,8-10,12H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUIGKYRLDUVOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-methylbenzamide |
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